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Compound of Interest

Compound Name: KN-62

Cat. No.: B1662167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein kinase selectivity profile

of KN-62, a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This

document summarizes quantitative data, details experimental methodologies for assessing

kinase inhibition, and visualizes key signaling pathways affected by KN-62.

Executive Summary
KN-62 is a widely used pharmacological tool for studying the physiological roles of CaMKII. It

acts as a competitive inhibitor with respect to calmodulin binding to CaMKII and is non-

competitive with ATP. While it exhibits potent inhibition of CaMKII, a thorough understanding of

its broader kinase selectivity is crucial for the accurate interpretation of experimental results

and for its potential consideration in drug development programs. This guide presents a

detailed analysis of KN-62's activity against a panel of protein kinases and its significant off-

target effects.

Data Presentation: Kinase Selectivity Profile of KN-
62
The inhibitory activity of KN-62 has been characterized against its primary target, CaMKII, and

other related kinases. Furthermore, a broader screening against a panel of kinases provides a

more comprehensive view of its selectivity.
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Target Kinase Inhibition Value Value Type Notes

CaMKII 0.9 µM Ki
Potent and specific

inhibitor.[1][2][3]

CaMKII 900 nM IC50

CaMKI Inhibited -
Inhibits equally well as

CaMKIV.[1][3]

CaMKIV Inhibited -
Inhibits equally well as

CaMKI.[1][3]

CaMKV 0.8 µM Ki [1][3]

PKA
Not significantly

inhibited
-

Selective for CaMKII

relative to PKA.[3]

PKC
Not significantly

inhibited
-

Selective for CaMKII

relative to PKC.[3]

MLCK
Not significantly

inhibited
-

Selective for CaMKII

relative to MLCK.[3]

P2RX7 15 nM IC50

Potent non-

competitive

antagonist; a

significant off-target.

[1][2][3][4]

Kinome Scan Data

The following table summarizes the screening results of KN-62 at a concentration of 10 µM

against a panel of protein kinases. The data is presented as the percentage of remaining

kinase activity.
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Kinase
% Activity
Remaining

Kinase
% Activity
Remaining

EF2K 130 p38 beta MAPK 84

CHK2 123 PKB beta 83

CHK1 120 DYRK3 81

RSK1 116 MSK1 81

AMPK 115 SmMLCK 80

PAK6 113 JNK3 79

JNK1 110 CSK 79

HIPK3 107 PKA 76

CK2 105 DYRK2 76

CDK2-Cyclin A 105 MELK 76

PAK5 104 PKB alpha 75

MNK1 103 SGK1 75

MST2 102 MAPKAP-K3 74

p38 gamma MAPK 102 NEK6 74

ERK1 102 SRPK1 70

MNK2 101 IKK beta 63

ERK8 99 PIM3 61

PDK1 99 S6K1 61

PKC zeta 99 RSK2 60

HIPK2 99 GSK3 beta 58

BRSK2 96 MAPKAP-K2 56

PLK1 95 PIM1 53

Src 94 PRAK 45
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PKC alpha 93 CAMK1 38

MKK1 93 DYRK1A 38

CK1 delta 93 Lck 30

ERK2 92

Aurora C 91

p38 alpha MAPK 91

NEK7 91

MARK3 90

NEK2a 90

p38 delta MAPK 90

PAK4 89

Aurora B 89

JNK2 89

CAMKK beta 88

ROCK 2 87

PIM2 87

PRK2 87

PHK 87

PKD1 87

CAMKK alpha 85

Data sourced from the International Centre for Kinase Profiling.[5]

Experimental Protocols
In Vitro CaMKII Inhibition Assay
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This protocol describes a representative method for determining the inhibitory activity of KN-62
against CaMKII.

1. Materials and Reagents:

Recombinant human CaMKII

KN-62

Autocamtide-2 (AC-2) peptide substrate

ATP (γ-32P ATP for radiometric assay or unlabeled ATP for HPLC-MS-based assay)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

Calmodulin

CaCl2

96-well plates

Phosphocellulose paper (for radiometric assay)

Scintillation counter (for radiometric assay)

HPLC-MS system (for non-radioactive assay)

Stop solution (e.g., 75 mM phosphoric acid for radiometric assay, or formic acid for HPLC-

MS)

2. Assay Procedure:

Compound Preparation: Prepare a serial dilution of KN-62 in DMSO. The final DMSO

concentration in the assay should be kept constant (e.g., <1%).

Kinase Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing

kinase assay buffer, CaCl2, and calmodulin.
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Inhibitor Incubation: Add the diluted KN-62 or vehicle (DMSO) to the wells containing the

kinase reaction mixture.

Enzyme Addition: Add recombinant CaMKII to the wells and incubate for a defined period

(e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate

(Autocamtide-2) and ATP.

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at

30°C.

Reaction Termination: Stop the reaction by adding the appropriate stop solution.

3. Detection and Data Analysis:

Radiometric Detection:

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P ATP.

Measure the incorporated radioactivity using a scintillation counter.

HPLC-MS Detection:

Inject a sample of the terminated reaction mixture into an HPLC-MS system.

Separate the substrate (AC-2) from the phosphorylated product (phospho-AC-2) using a

suitable chromatography method.

Quantify the amounts of both peptides by mass spectrometry.[6]

Data Analysis:

Calculate the percentage of kinase inhibition for each KN-62 concentration relative to the

vehicle control.
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Plot the percentage of inhibition against the logarithm of the KN-62 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization
CaMKII Signaling Pathway
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Caption: CaMKII activation and signaling cascade.
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KN-62 Inhibition Workflow
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Caption: Experimental workflow for KN-62 inhibition assay.

P2RX7 Signaling as an Off-Target of KN-62
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Caption: P2RX7 receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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